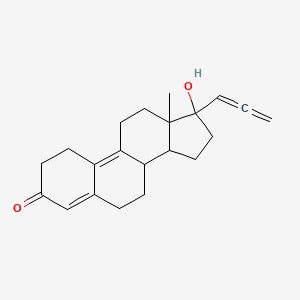

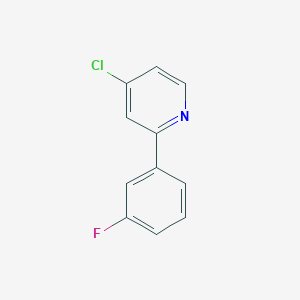

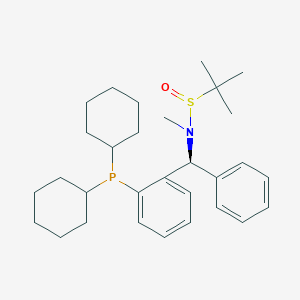

![molecular formula C24H30N2O3 B12302754 8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one](/img/structure/B12302754.png)

8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La impureza 1 de indacaterol es una impureza conocida asociada con el indacaterol, un agonista beta-2 adrenérgico de acción prolongada que se utiliza principalmente en el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC) y el asma. La impureza 1 de indacaterol se monitorea y cuantifica típicamente durante los procesos de fabricación y control de calidad para garantizar la seguridad y la eficacia del producto farmacéutico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de la impureza 1 de indacaterol implica varios pasos sintéticos, incluido el uso de varios reactivos y catalizadores. Las rutas sintéticas y las condiciones de reacción específicas a menudo son información propietaria que poseen las compañías farmacéuticas. los métodos generales para sintetizar impurezas implican reacciones químicas controladas que imitan las condiciones en las que la impureza podría formarse durante la producción del ingrediente farmacéutico activo (API) .

Métodos de producción industrial

En un entorno industrial, la producción de impureza 1 de indacaterol generalmente se lleva a cabo en un ambiente controlado para garantizar la consistencia y la pureza. Esto implica el uso de cromatografía líquida de alta resolución (HPLC) y otras técnicas analíticas para monitorear los niveles de impurezas y garantizar que permanezcan dentro de límites aceptables .

Análisis De Reacciones Químicas

Tipos de reacciones

La impureza 1 de indacaterol puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Reactivos y condiciones comunes

Los reactivos comunes que se utilizan en las reacciones que involucran la impureza 1 de indacaterol incluyen:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Agentes sustituyentes: Halógenos, agentes alquilantes.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas de la impureza .

Aplicaciones Científicas De Investigación

La impureza 1 de indacaterol tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un estándar de referencia en química analítica para desarrollar y validar métodos para el perfil de impurezas.

Biología: Se estudia por sus posibles efectos biológicos e interacciones con los sistemas biológicos.

Medicina: Se controla en las formulaciones farmacéuticas para garantizar la seguridad y la eficacia de los medicamentos que contienen indacaterol.

Industria: Se utiliza en los procesos de control de calidad para garantizar la pureza de los productos farmacéuticos

Mecanismo De Acción

El mecanismo de acción de la impureza 1 de indacaterol no está bien documentado, ya que se considera principalmente una impureza en lugar de un ingrediente farmacéutico activo. Es esencial monitorear y controlar sus niveles para garantizar que no interfiera con los efectos terapéuticos del indacaterol. El indacaterol en sí funciona estimulando los receptores adrenérgicos beta-2 en el músculo liso de las vías respiratorias, lo que provoca relajación y aumento del flujo de aire .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares a la impureza 1 de indacaterol incluyen otras impurezas conocidas asociadas con los agonistas beta-2 adrenérgicos, como:

- Impurezas de formoterol

- Impurezas de salmeterol

- Impurezas de vilanterol

Singularidad

La impureza 1 de indacaterol es única en su estructura química específica y su vía de formación, que está directamente relacionada con la síntesis y la degradación del indacaterol. Su monitoreo es crucial para garantizar la calidad y la seguridad generales de los productos farmacéuticos que contienen indacaterol .

Propiedades

Fórmula molecular |

C24H30N2O3 |

|---|---|

Peso molecular |

394.5 g/mol |

Nombre IUPAC |

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C24H30N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5,7,9-10,18,22,25,27-28H,3-4,6,8,11-13H2,1-2H3,(H,26,29) |

Clave InChI |

CEVVMMPBOCCERE-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4CCC(=O)NC4=C(C=C3)O)O)CC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

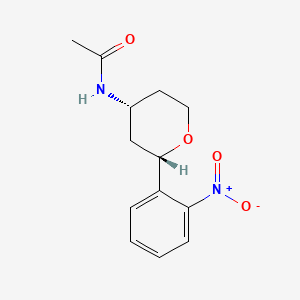

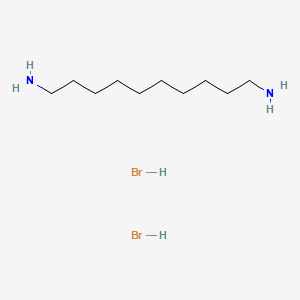

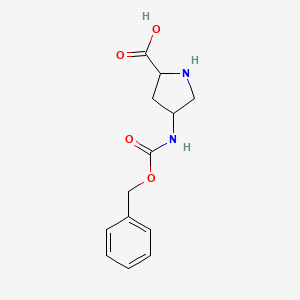

![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)

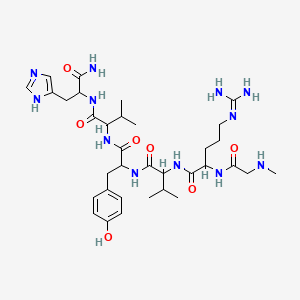

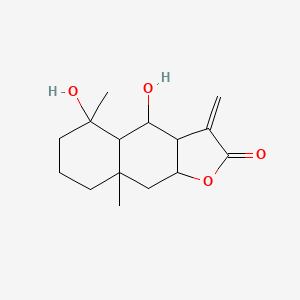

![(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12302683.png)

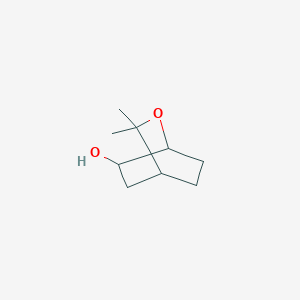

![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12302743.png)

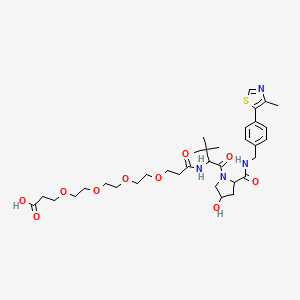

![[3,4,5-Trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B12302757.png)